molecular formula C22H21N3O4S B2402374 N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-06-9

N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2402374
CAS No.: 852135-06-9
M. Wt: 423.49
InChI Key: YDQAURIOBWSZPY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Its structure is characterized by methoxy-substituted aryl groups at positions 2,4 (on the phenyl ring) and 4-methoxyphenyl at position 6, with a methyl group at position 2.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-13-20(21(26)23-17-10-9-16(28-3)11-19(17)29-4)30-22-24-18(12-25(13)22)14-5-7-15(27-2)8-6-14/h5-12H,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQAURIOBWSZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide would depend on its structure and functional groups. Given its structure, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context.

Cellular Effects

The effects of this compound on cells would depend on its biochemical properties. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound would be determined by its interactions with biomolecules. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would depend on its stability, degradation, and long-term effects on cellular function. These aspects could be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models would vary with dosage. Studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound could be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on its biochemical properties. It could interact with transporters or binding proteins, influencing its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound would depend on its biochemical properties and interactions with cellular components. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications.

Biological Activity

N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS Number: 852135-06-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O4SC_{22}H_{21}N_{3}O_{4}S, with a molecular weight of 423.5 g/mol. The structural features include:

  • Imidazole and Thiazole Rings : These heterocyclic components are known for their biological significance.
  • Methoxy Substituents : The presence of methoxy groups on the phenyl rings enhances lipophilicity and may affect binding affinities.
PropertyValue
Molecular FormulaC22H21N3O4S
Molecular Weight423.5 g/mol
CAS Number852135-06-9

Anticancer Properties

Research indicates that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. A study highlighted that similar imidazole derivatives showed potent inhibition against various cancer cell lines, with some compounds achieving submicromolar GI50 values against colorectal and lung cancer cells .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to inhibit tubulin polymerization, disrupting the mitotic spindle formation in cancer cells .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components. Key factors include:

  • Substitution on the Phenyl Rings : The presence of electron-donating groups such as methoxy enhances activity by increasing electron density, which may improve binding to biological targets .
  • Positioning of Functional Groups : The arrangement of the thiazole and imidazole rings plays a crucial role in determining the compound's overall potency against cancer cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Imidazole Derivatives : A comprehensive evaluation demonstrated that certain imidazole derivatives exhibited IC50 values below 5 µM against multiple cancer cell lines, indicating strong anticancer potential .
  • Thiazole Compounds : Research on thiazole-based compounds revealed promising results in terms of cytotoxicity against various tumor cell lines, with some compounds showing comparable efficacy to standard chemotherapeutics like cisplatin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related imidazo[2,1-b]thiazole and thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Pharmacological Profiles

a. Imidazo[2,1-b]thiadiazole Derivatives

  • Compound 3 (2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole): Structural Differences: Incorporates a nitro group and fluorine at the 4-fluoro-3-nitrophenyl position, contrasting with the target compound’s 2,4-dimethoxyphenyl group. Fluorine may improve membrane permeability . Spectral Data: Characterized by IR bands for C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹), absent in the target compound’s carboxamide structure .

b. ND-12025 (2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridine-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide):

  • Structural Differences: Contains a trifluoromethylphenoxy-pyridine moiety instead of methoxy-substituted phenyl groups.

c. 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e) :

  • Structural Differences : Features a trimethoxyphenyl group vs. the target’s 2,4-dimethoxyphenyl.
  • Impact : Trimethoxy substitution may improve solubility and binding affinity due to increased electron-donating effects. Melting point (157–158°C) suggests higher crystallinity than the target compound .

a. Cytotoxicity in Imidazo[2,1-b]thiazole Derivatives

  • Compound 3c ([6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide derivative): Demonstrated potent cytotoxicity against prostate cancer (PC-3, log₁₀GI₅₀ < -8.00).

b. CYP3A4 Inhibition in Thiazole Carboxamides

  • Compounds 13e and 13f ():
    • Both showed inhibitory activity against CYP3A4, with IC₅₀ values influenced by methoxy positioning.
    • SAR Insight : 3,4,5-Trimethoxy substitution (13f) enhanced binding vs. 2,4-dimethoxy, suggesting the target compound’s substituent arrangement may optimize enzyme interaction .
Physicochemical and Spectral Properties
Compound Core Structure Key Substituents Melting Point (°C) IR Spectral Features (cm⁻¹) Reference
Target Compound Imidazo[2,1-b][1,3]thiazole 2,4-Dimethoxyphenyl, 4-MeO-C₆H₄ Not reported C=O (1663–1682, if present) N/A
Compound 3 () Imidazo[2,1-b]-1,3,4-thiadiazole 4-Fluoro-3-nitrophenyl Not reported C=S (1243–1258), NH (3150–3319)
13e () Thiazole 3,4,5-Trimethoxyphenyl 157–158 C=O (1663–1682)
ND-12025 () Imidazo[2,1-b]thiazole Trifluoromethylphenoxy-pyridine Not reported Not provided

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